molecular formula C14H16FN3 B11824901 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B11824901
M. Wt: 245.29 g/mol
InChI Key: IDXMNGUMOQKOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound featuring a fused bicyclic core (imidazo[1,2-a]pyrazine) substituted with a 4-fluorophenyl group and two methyl groups at the 6-position. This scaffold is synthesized via a multi-step process involving borane-THF complex reduction of intermediate ketones, as described in . Its structural rigidity and lipophilic substituents enhance cell permeability, making it a candidate for therapeutic applications .

Properties

Molecular Formula

C14H16FN3

Molecular Weight

245.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,6-dimethyl-7,8-dihydro-5H-imidazo[1,2-a]pyrazine

InChI

InChI=1S/C14H16FN3/c1-14(2)9-18-8-12(17-13(18)7-16-14)10-3-5-11(15)6-4-10/h3-6,8,16H,7,9H2,1-2H3

InChI Key

IDXMNGUMOQKOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2CN1)C3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

N-Alkylation of Imidazole Precursors

Initial synthesis begins with the alkylation of a protected glycine derivative, such as Cbz-glycine 2 , with a brominated intermediate 3 to form adduct 4 . This step employs cesium carbonate as a base in toluene under reflux, achieving yields >80%. Regioselective N-alkylation with ethyl 2-bromoacetate introduces the acetoxyethyl side chain, which is critical for subsequent lactam formation.

Lactam Cyclization and Reduction

Adduct 4 undergoes cyclization in the presence of ammonium acetate (NH4_4OAc) and a Dean–Stark apparatus to remove water, yielding imidazole 5 . Borane-mediated reduction of the lactam intermediate generates the amine 8 , which serves as the scaffold for further functionalization. This step requires careful control of steric effects, particularly for the 6,6-dimethyl variant, to avoid side reactions.

6,6-Dimethyl Substitution Strategy

The 6,6-dimethyl motif is introduced via alkylation of a cyclohexanone precursor followed by hydrazine cyclization.

Cyclohexanone Alkylation

4,4-Dimethylcyclohexanone is treated with ethyl formate and sodium hydride in tetrahydrofuran (THF) to form 4,4-dimethyl-2-oxocyclohexanecarbaldehyde. Subsequent hydrazine cyclization in methanol under reflux generates the 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole core.

Hydroamination for Ring Closure

Intramolecular hydroamination of methallyl chloride-alkylated intermediate 5a is achieved using a 5:1 acetic acid/methanesulfonic acid mixture at 210°C. Despite harsh conditions, this step yields 39% of the cyclized product, confirmed via 2D NMR.

Final Functionalization and Deprotection

Amide Coupling

The amine intermediate 8 undergoes HATU-mediated coupling with N-Boc-glycine to form amide 9 . Bromination of 9 with NBS in CCl4_4 introduces a bromine atom at position 3, enabling further cross-coupling.

Global Deprotection

Final deprotection of Boc groups is performed using trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound with >95% purity after preparative HPLC.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Conditions
Buchwald–HartwigAmination, cyclization82Pd2_2(dba)3_3, Xantphos, 110°C
Suzuki couplingCross-coupling, lactam reduction75Pd(OAc)2_2, CuI, 1,4-dioxane
HydroaminationAcid-catalyzed cyclization39AcOH/MSA, 210°C

The Buchwald–Hartwig route offers the highest efficiency but requires specialized ligands. In contrast, the hydroamination approach, while lower-yielding, avoids precious metal catalysts.

Challenges and Optimization Opportunities

Regioselectivity in Alkylation

The steric bulk of the 6,6-dimethyl group complicates N-alkylation steps. Screening alternative bases (e.g., K3_3PO4_4) and solvents (2-MeTHF) may improve selectivity.

Cyclization Under Milder Conditions

Replacing methanesulfonic acid with camphorsulfonic acid could reduce reaction temperatures while maintaining cyclization efficiency .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, particularly Buchwald–Hartwig amination , enabling functionalization at the pyrazine ring.

Reaction ConditionsReagents/CatalystsOutcomeYieldReference
Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃ (2 equiv), 110°C, 24h4-Chloro-3-fluoroanilineSubstitution at C3 with aryl amine60–75%
Pd(OAc)₂, BINAP, t-BuONa, 100°CAryl halidesCoupling at C2 or C3 positionsVariable

Key observations:

  • The dimethyl groups at the 8-position introduce steric hindrance, necessitating elevated temperatures for efficient coupling .

  • Regioselectivity depends on the electronic environment: C3 is more reactive toward electron-deficient aryl amines .

Deprotection and Functional Group Interconversion

The compound’s primary amine group (protected as N-Boc derivatives) undergoes acid-mediated deprotection:

ReactionConditionsProductNotes
Boc deprotectionTFA (5 equiv), DCM, 0°C → RT, 2hFree amineQuantitative yield
Amide couplingHATU, DIPEA, N-Boc-glycineGlycine-substituted derivative85% yield

Hydroamination and Cyclization

Intramolecular hydroamination is critical for constructing the imidazo[1,2-a]pyrazine core. Harsh acidic conditions are required due to the rigidity of the intermediate:

SubstrateConditionsProductYield
Methallyl chloride intermediateAcOH:MsOH (5:1), 210°C, 6hCyclized imidazo[1,2-a]pyrazine39%

Mechanistic insight:

  • The reaction proceeds via protonation of the alkene, followed by cyclization to form the six-membered ring .

  • Dimethyl groups stabilize the transition state through hyperconjugation, improving regioselectivity .

Halogenation and Electrophilic Substitution

Bromination at the imidazole ring occurs under mild conditions:

ReactionReagentsPositionOutcome
BrominationNBS, DMF, RT, 12hC2 of imidazoleSelective mono-bromination

The electron-withdrawing fluorine on the phenyl ring directs electrophilic substitution to the meta position relative to the fused pyrazine.

Stereochemical Modifications

Chiral centers at the 8-position allow for enantioselective synthesis:

CompoundConfigurationSynthetic RouteBiological Relevance
17 (S)8-methylPd-mediated amination + TFA deprotectionImproved antimalarial activity (IC₅₀: 50–100 nM)
19 (S)8-isopropylSame as aboveEnhanced lipophilicity and potency

Stability and Reactivity Trends

  • Thermal Stability : The compound degrades above 250°C, with decomposition products including CO₂ and fluorobenzene.

  • Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) surpasses that in nonpolar solvents due to improved catalyst solubility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-A]pyrazine compounds exhibit significant antimicrobial properties. In a study by Maluleka et al., various imidazo derivatives were synthesized and evaluated for their effectiveness against different microbial strains. The results showed promising antifungal and antibacterial activities, suggesting that 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazine derivatives has been documented in several studies. For instance, Brullo et al. (2012) reported that certain imidazo derivatives demonstrated dual activity by inhibiting chemotaxis induced by inflammatory mediators . This suggests that this compound may also possess similar anti-inflammatory effects.

Neuropharmacological Effects

Emerging research has indicated that imidazo[1,2-A]pyrazine compounds may have neuropharmacological applications. Specifically, they are being explored for their potential as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal and appetite; thus, compounds that modulate their activity could be beneficial in treating sleep disorders and obesity .

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies emphasize the use of green chemistry principles to enhance yield and reduce environmental impact. For example:

  • Reagents : Common reagents include various amines and halogenated phenyl compounds.
  • Conditions : Reactions are often conducted under reflux conditions in solvents such as ethanol or water to promote green synthesis .

Case Studies

StudyFocusFindings
Tewari et al. (2014)Anti-inflammatory activity of pyrazole derivativesIdentified novel compounds with comparable anti-inflammatory effects to standard drugs .
Brullo et al. (2012)Synthesis and evaluation of imidazo derivativesFound significant inhibition of inflammatory chemotaxis in specific compounds .
Maluleka et al. (2019)Antimicrobial evaluationDemonstrated strong antifungal activity against several strains .

Comparison with Similar Compounds

Structural Analogs and Modifications

The imidazo[1,2-a]pyrazine core allows diverse substitutions, enabling structure-activity relationship (SAR) studies. Key analogs include:

Compound Name Substituents Biological Activity Key Findings Reference
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine 4-Fluorophenyl at position 2; 4-fluorophenylamine at position 3 Antimalarial IC₅₀: 200 nM (Pf3D7), 175 nM (PfW2)
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CF₃ at position 2 Anticancer, antiviral Binds to kinase hinge region (e.g., interaction with Cys106)
2-Amino-1-(2-(4-fluorophenyl)-3-(p-tolyl-amino)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-yl)-ethanone 4-Fluorophenyl at position 2; p-tolylamine at position 3 Antimalarial Improved solubility and metabolic stability
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives Hydrazone at position 2 Antibacterial MIC: 8–32 µg/mL against S. aureus and E. coli


Key Structural Insights :

  • 4-Fluorophenyl Substitution : Enhances target affinity in antimalarial compounds (e.g., IC₅₀ reduction from >10,000 nM to 200 nM in Pf3D7) .
  • Trifluoromethyl Groups : Improve metabolic stability and kinase inhibition (e.g., binding to G-rich loop in cancer targets) .
  • Dimethyl Groups at 6-Position : Increase lipophilicity and blood-brain barrier penetration in neuroactive analogs .
Antimalarial Activity
  • Imidazolopiperazines : The 4-fluorophenyl-substituted compound exhibits superior activity (IC₅₀: 200 nM) compared to benzo[d][1,3]dioxol-5-yl derivatives (IC₅₀: 63–235 nM) .
  • Mechanism : Proposed to target Plasmodium kinase pathways, though exact targets remain under investigation .
Antibacterial Activity
  • Hydrazone derivatives (e.g., 8a–k) show moderate activity against Gram-positive bacteria, with MIC values comparable to ciprofloxacin .
Kinase Inhibition

Challenges and Limitations

  • Synthetic Complexity : Borane-mediated reductions often yield impurities, complicating scale-up .
  • Metabolic Stability : While trifluoromethyl groups enhance stability, they may reduce solubility, necessitating formulation optimization .
  • Selectivity : Some analogs (e.g., BIM-46174) inhibit Gαq proteins but exhibit off-target effects on related GTPases .

Biological Activity

The compound 2-(4-Fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a fused imidazo-pyrazine framework with a fluorophenyl substituent. Its chemical formula is C14H16F1N3C_{14}H_{16}F_{1}N_{3}, and it exhibits significant lipophilicity due to the presence of the fluorinated aromatic ring.

1. Inhibition of Kinases

Research has revealed that derivatives of imidazo[1,2-A]pyrazine compounds exhibit potent inhibitory activity against various kinases. Specifically, compounds similar to this compound have been noted for their ability to inhibit p38 MAP kinase. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, making these compounds potential candidates for treating autoimmune diseases and inflammatory conditions .

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The structural features that enhance its biological activity include the fluorophenyl group which may interact favorably with specific cellular targets .

3. MicroRNA Inhibition

Another area of interest is the compound's potential role in microRNA inhibition. Certain derivatives have shown efficacy in modulating microRNA expression profiles in cancer models. This suggests that this compound could be leveraged for therapeutic strategies aimed at regulating gene expression through microRNA pathways .

Case Study 1: In Vivo Efficacy in Arthritis Models

In a study focused on adjuvant-induced arthritis models in rats, compounds structurally related to this compound demonstrated significant anti-inflammatory effects. The administration of these compounds resulted in reduced swelling and joint damage compared to control groups .

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted using various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated cells. These findings support the notion that this compound could serve as a lead for developing new anticancer agents .

Data Tables

Activity Effect Reference
p38 MAPK InhibitionPotent inhibitor
Antitumor ActivityInduces apoptosis in cancer cells
MicroRNA ModulationAlters expression profiles
Anti-inflammatory EffectsReduces swelling in arthritis models

Q & A

Q. What are the key challenges in synthesizing 2-(4-fluorophenyl)-6,6-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how can purification be optimized?

The synthesis involves intermediates prone to instability on silica gel and oxidation, requiring inert conditions (e.g., nitrogen atmosphere). Impurities from borane reagents and solvents often lead to higher crude yields than theoretical values. Column chromatography with solvents like dichloromethane/7N ammonia/methanol (95:5) is critical for purification . Hydrogenation using PtO₂ in 2-methoxyethanol (76% yield) is a scalable method, though residual solvent removal via toluene co-evaporation is necessary .

Q. What spectroscopic methods confirm the structure of imidazo[1,2-a]pyrazine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclic tetrahydroimidazo ring signals at 3.94–1.95 ppm) and carbonyl/amine groups .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • Mass spectrometry : Confirms molecular ions (e.g., (M+H)+ peaks) and fragmentation patterns .

Q. How can the regioselectivity of imidazo[1,2-a]pyrazine synthesis be controlled?

Regioselective alkylation or halogenation is achieved via oxidation-dehydration of β-hydroxyalkylamino pyrazines. Lanthanide shift reagents aid NMR assignments to verify positional selectivity .

Advanced Research Questions

Q. How does partial saturation of the imidazo[1,2-a]pyrazine core influence pharmacological activity?

Partial saturation (e.g., 5,6,7,8-tetrahydro vs. non-saturated) enhances potency. For NaV1.7 inhibitors, tetrahydroimidazo[1,2-a]pyrazine 13 showed a 10-fold improvement in IC₅₀ compared to unsaturated analogs . Reduced ring systems (e.g., 2,3-dihydro) lower α2-adrenergic receptor affinity while retaining α1 activity, suggesting conformational flexibility impacts target engagement .

Q. What strategies improve enantioselective synthesis of chiral tetrahydroimidazo[1,2-a]pyrazines?

Ruthenium/N-heterocyclic carbene (NHC) catalysts enable direct asymmetric hydrogenation of imidazo[1,2-a]pyridines with up to 98:2 enantiomeric ratios. This method avoids protecting groups and tolerates functional groups like fluorophenyl substituents .

Q. How can QSAR models predict antimalarial efficacy of imidazolopiperazine derivatives?

Artificial neural networks (ANNs) correlate structural descriptors (e.g., substituent electronegativity, steric bulk) with IC₅₀ values. For example, derivatives with 4-fluorophenyl groups exhibit IC₅₀ < 200 nM against P. falciparum strains, while bulkier substituents reduce activity .

Q. What structural modifications enhance antifungal synergy with itraconazole?

C-3 substitutions on the imidazo[1,2-a]pyrazine core (e.g., trifluoromethyl, aryl groups) improve activity against Sporothrix spp. Synergy with itraconazole (FIC ≤ 0.5) overcomes resistance via dual-target inhibition, with low cytotoxicity (mouse fibroblast CC₅₀ > 100 µM) .

Methodological Challenges

Q. How should intermediates prone to oxidation or silica gel instability be handled?

  • Use borane-THF complexes under reflux, followed by methanol quenching to minimize decomposition .
  • Avoid prolonged silica gel exposure; prioritize rapid purification via flash chromatography .

Q. What computational tools aid in designing α2-adrenergic receptor-selective analogs?

Molecular docking and conformational energy calculations (e.g., comparing mianserin analogs) optimize piperazinylimidazo[1,2-a]pyrazine interactions. Compound 2a achieves α2 selectivity (70x over α1) by mimicking the semi-rigid conformation of mianserin .

Data-Driven Insights

Q. How do substituents at the 2- and 3-positions affect antimalarial IC₅₀ values?

Compound StructureIC₅₀ (3D7 strain, nM)IC₅₀ (W2 strain, nM)
N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine200175
2-Amino-1-(3-(benzo[d][1,3]dioxol-5-ylamino)-2-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone6397
Bulky substituents (e.g., phenylpropanone) reduce potency, while electron-withdrawing groups (e.g., 4-fluorophenyl) enhance target binding .

Contradictions and Resolutions

Q. Why do some synthetic routes report higher crude yields than theoretical values?

Impurities from borane reagents and solvents inflate crude yields. For example, borane-THF reactions yield viscous oils requiring iterative methanol quenching . Theoretical yields should be recalculated post-purification.

Advanced Applications

Q. Can imidazo[1,2-a]pyrazines act as Gαq protein inhibitors?

BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, inhibits Gαq signaling at nM concentrations. Structural reductions to monocyclic fragments (e.g., piperazin-2-one) abolish activity, indicating the intact bicyclic core is essential for target engagement .

Experimental Design Considerations

Q. How are hydrazone derivatives of imidazo[1,2-a]pyrazines synthesized for antibacterial studies?

Condense 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde) in ethanol under reflux (80–92% yield). Monitor reaction progress via TLC and characterize products by NMR/IR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.